molecular formula C11H17BrN2 B1424105 N-(5-Bromo-2-pyridinyl)-N,N-dipropylamine CAS No. 200064-12-6

N-(5-Bromo-2-pyridinyl)-N,N-dipropylamine

Cat. No. B1424105
M. Wt: 257.17 g/mol
InChI Key: PWBJPFDSZHUZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, other names or synonyms it might be known by, and its classification (e.g., organic, inorganic, etc.).



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield.



Molecular Structure Analysis

This involves describing the compound’s molecular structure, including its molecular formula, the arrangement of atoms, and any important structural features.



Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Fluorescence Properties and Antibacterial Activity

N-(5-Bromo-2-pyridinyl)-N,N-dipropylamine derivatives have been synthesized and analyzed for their fluorescence properties. Some of these compounds demonstrated significant antibacterial activity, indicating potential applications in medical and biological research (Girgis, Kalmouch, & Hosni, 2004).

Synthesis and Biological Activities

The compound has been used in the synthesis of novel pyridine derivatives through the Suzuki cross-coupling reaction. These synthesized compounds underwent quantum mechanical investigations and were studied for their biological activities, such as anti-thrombolytic, biofilm inhibition, and haemolytic activities. Some derivatives displayed promising biological activities, suggesting potential pharmaceutical applications (Ahmad et al., 2017).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

5-bromo-N,N-dipropylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2/c1-3-7-14(8-4-2)11-6-5-10(12)9-13-11/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBJPFDSZHUZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292301
Record name 5-Bromo-N,N-dipropyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-2-pyridinyl)-N,N-dipropylamine

CAS RN

200064-12-6
Record name 5-Bromo-N,N-dipropyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200064-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,N-dipropyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-2-pyridinyl)-N,N-dipropylamine
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-2-pyridinyl)-N,N-dipropylamine
Reactant of Route 3
Reactant of Route 3
N-(5-Bromo-2-pyridinyl)-N,N-dipropylamine
Reactant of Route 4
Reactant of Route 4
N-(5-Bromo-2-pyridinyl)-N,N-dipropylamine
Reactant of Route 5
Reactant of Route 5
N-(5-Bromo-2-pyridinyl)-N,N-dipropylamine
Reactant of Route 6
Reactant of Route 6
N-(5-Bromo-2-pyridinyl)-N,N-dipropylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.